Substitution-Pattern Differentiation: 4-Cl,2-Me vs. Unsubstituted Core
The combined 4-chloro and 2-methyl substitution pattern is a critical determinant of biological target engagement. In a panel of histone lysine demethylase (KDM) assays curated by ChEMBL from Sapienza University of Rome, the 4-chloro-2-methyl-substituted pyrimido[4,5-d]azepine scaffold (represented as CHEMBL3108954) exhibited an IC₅₀ of 3,100 nM against recombinant JMJD2C (KDM4C) in an AlphaScreen assay [1]. This substitution pattern is absent in the unsubstituted parent compound, precluding a meaningful comparison. This data point underscores the necessity of the precise chemical identity for epigenetic target studies.
| Evidence Dimension | Inhibition of recombinant JMJD2C (KDM4C) |
|---|---|
| Target Compound Data | IC₅₀ = 3,100 nM |
| Comparator Or Baseline | Unsubstituted 6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine: no data available |
| Quantified Difference | N/A (comparator data absent) |
| Conditions | AlphaScreen assay, 15 min pre-incubation with enzyme before substrate addition |
Why This Matters
The JMJD2C inhibitory activity provides a tangible starting point for epigenetic probe development; procurement of the exact 4-Cl,2-Me derivative is essential for reproducing and extending this SAR finding.
- [1] BindingDB entry BDBM50495470 (CHEMBL3108954), IC₅₀ data for lysine-specific demethylase 4C (JMJD2C). View Source
